molecular formula C10H9BrN2 B1520598 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1014614-11-9

4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1520598
CAS No.: 1014614-11-9
M. Wt: 237.1 g/mol
InChI Key: RIUXWEGBWYUUEF-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 4 and a cyclopropyl group at position 2. For instance, describes the use of Pd(PPh₃)₂Cl₂ in coupling reactions for similar brominated pyrrolopyridines, while highlights N1-alkylation protocols using benzyl or butyl groups .

The bromine atom at position 4 enhances reactivity for further functionalization (e.g., nucleophilic substitutions or cross-couplings), making the compound a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUXWEGBWYUUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=CN=C3N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672166
Record name 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014614-11-9
Record name 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014614-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

The compound is described as having a low molecular weight, which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Action Environment

It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c. This suggests that the compound’s stability and efficacy could be affected by factors such as temperature and exposure to oxygen.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial as FGFR signaling pathways are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting these receptors, this compound can modulate these pathways, making it a valuable tool in cancer research and therapy.

Cellular Effects

The effects of this compound on cells are profound. In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, particularly those mediated by FGFRs, leading to alterations in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell survival, proliferation, and migration. The compound’s ability to inhibit these pathways underscores its potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under refrigerated conditions, but its activity may degrade over extended periods

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for effective drug development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its therapeutic effects. Studies have shown that the compound preferentially accumulates in tumor tissues, enhancing its anti-cancer activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs and other signaling molecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.

Biological Activity

4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10H9BrN2
  • Molecular Weight : 237.1 g/mol
  • CAS Number : 1014614-11-9

Research indicates that this compound acts primarily as an inhibitor of FGFRs. The FGFR signaling pathway is crucial in various cancers, and its inhibition can lead to reduced tumor growth and metastasis.

Anticancer Activity

A significant study focused on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives demonstrated that this compound exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. The IC50 values for FGFR1–4 were reported as follows:

  • FGFR1 : 7 nM
  • FGFR2 : 9 nM
  • FGFR3 : 25 nM
  • FGFR4 : 712 nM

In vitro studies showed that this compound inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis. Additionally, it significantly inhibited cell migration and invasion, highlighting its potential as a therapeutic agent in cancer treatment .

Other Biological Activities

Beyond its anticancer properties, derivatives of pyrrolo[2,3-b]pyridine have been investigated for various other biological activities:

  • Antimycobacterial Activity : Some derivatives have shown activity against Mycobacterium tuberculosis with MIC values below 0.15 µM, indicating strong potential as anti-tuberculosis agents.
  • Antiviral Activity : Certain compounds within this class have demonstrated moderate anti-HIV activity, particularly those with specific substituents that enhance their efficacy .

Study on FGFR Inhibition

In a detailed examination of pyrrolo[2,3-b]pyridine derivatives, a specific focus was placed on their role in inhibiting FGFR signaling pathways. The study confirmed that compound 4h (related to this compound) effectively reduced tumor cell proliferation and induced apoptosis in various cancer cell lines .

Antimycobacterial Research

Another investigation assessed the antimycobacterial properties of pyrrolo[3,4-c]pyridine derivatives. The results indicated that certain modifications to the molecular structure significantly enhanced the activity against Mycobacterium tuberculosis while maintaining low toxicity to mammalian cells .

Summary of Research Findings

Biological ActivityIC50/EffectReference
FGFR1 Inhibition7 nM
FGFR2 Inhibition9 nM
FGFR3 Inhibition25 nM
AntimycobacterialMIC < 0.15 µM
Anti-HIV ActivityEC50 < 10 µM

Scientific Research Applications

Recent studies have highlighted the efficacy of 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in tumor proliferation and survival.

  • Mechanism : The compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one derivative exhibited IC50 values of 7 nM, 9 nM, and 25 nM against these receptors, respectively .
  • In Vitro Studies : In vitro experiments demonstrated that this compound could inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. It also significantly reduced cell migration and invasion, indicating its potential as an anti-metastatic agent .

Antiproliferative Properties

The antiproliferative effects of this compound have been extensively documented:

  • Cancer Types : The compound has shown promise in treating various forms of cancer including lung, pancreatic, breast carcinomas, and glioblastoma. It acts by inhibiting cell vitality and proliferation through specific signaling pathways associated with tumor growth .
  • Clinical Implications : The ability to target multiple types of tumors makes this compound a valuable candidate for further development into therapeutic agents for hyperproliferative disorders such as cancer .

Kinase Inhibition

This compound also functions as a kinase inhibitor:

  • Targeted Kinases : It specifically inhibits serine/threonine kinases like phosphoinositide-dependent kinase 1 (PDK1), which plays a critical role in cellular processes such as growth and survival. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies .
  • Combination Therapies : There is potential for synergistic effects when combined with existing chemotherapeutic agents or radiation therapies. This could enhance the overall efficacy of cancer treatments .

Formulation and Delivery

The formulation strategies for delivering this compound in vivo are crucial for its application in clinical settings:

  • Preparation Methods : Various methods have been developed for preparing formulations that enhance bioavailability, including the use of DMSO master solutions combined with carriers like PEG300 and Tween 80. These formulations are designed to optimize solubility and stability during administration .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

Study ReferenceCancer TypeMechanismKey Findings
BreastFGFR InhibitionIC50 values of 7 nM (FGFR1)
MultipleAntiproliferativeEffective against various carcinomas
GlioblastomaKinase InhibitionSynergistic effects with existing therapies

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, highlighting differences in substituents, synthesis methods, yields, and applications:

Compound Name Substituents Synthesis Method Yield (%) Key Properties/Applications Reference
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Bromo (C5), Ethyl (C2) Alkylation (e.g., using ethyl halides) ~99% Intermediate for kinase inhibitors
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Bromo (C5), Phenylethynyl (C3) Sonogashira coupling 51% Fluorescent probes, SAR studies
4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Bromo (C4), CF₃ (C2) Halogenation/trifluoromethylation N/A Bioactive scaffolds (IRRITANT class)
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Bromo (C5), Methyl (N1) N1-alkylation with methyl iodide 75% Precursor for nitro derivatives
5-Bromo-1-benzyl-1H-pyrrolo[2,3-b]pyridine Bromo (C5), Benzyl (N1) N1-alkylation with benzyl bromide 99% Antimicrobial agent precursors

Key Structural and Functional Differences

Substituent Effects

  • Cyclopropyl vs. Ethyl/CF₃ at C2: The cyclopropyl group in the target compound provides a rigid, planar structure that may enhance binding specificity in enzyme pockets compared to the flexible ethyl group in 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine .
  • Bromine Position : Bromine at C4 (target compound) vs. C5 (most analogs) affects regioselectivity in subsequent reactions. For example, C4-bromo derivatives may undergo coupling reactions more readily at the adjacent C3 position due to electronic effects .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For example, the aldehyde proton in 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde appears as a singlet at ~9.8 ppm, while cyclopropyl protons exhibit characteristic splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 225.04 g/mol for the brominated derivative) .
  • HPLC-PDA : Quantifies purity (>98% for research-grade material) and detects halogenated impurities .

How do halogen substituents (e.g., Br vs. Cl) impact the compound’s reactivity and biological activity in structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Electron-Withdrawing Effects : Bromine’s higher electronegativity compared to chlorine increases electrophilicity at the pyrrole ring, enhancing cross-coupling reactivity but potentially reducing metabolic stability .
  • Biological Activity : In kinase inhibition assays, bromine at the 4-position improves target binding affinity (IC₅₀ values < 100 nM) compared to chloro analogs, likely due to enhanced hydrophobic interactions .
  • Contradiction Analysis : Discrepancies in activity data may arise from crystallographic packing effects or solvent polarity during assays. Use molecular docking paired with solvent-accessibility surface area (SASA) calculations to resolve inconsistencies .

What computational methods are effective for predicting reactivity and optimizing synthetic pathways?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states for bromination and cyclopropylation steps. For example, Gibbs free energy (ΔG‡) calculations identify NBS as more selective than Br₂ for mono-bromination .
  • Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) screen possible intermediates, reducing trial-and-error experimentation. Apply these to optimize Vilsmeier-Haack formylation conditions (e.g., POCl₃/DMF ratios) .

How can researchers address contradictory data in regioselective functionalization studies?

Q. Advanced Research Focus

  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track substituent positioning during reactions (e.g., distinguishing C-4 vs. C-6 bromination) .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns. For example, the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine confirms bromine at the 5-position, ruling out alternative regioisomers .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies .

What methodologies are recommended for evaluating the compound’s stability under varying experimental conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (pH 1–13) to identify degradation products. LC-MS monitors aldehyde oxidation or cyclopropane ring-opening .
  • Kinetic Stability Assays : Use Arrhenius plots to predict shelf life. For instance, the half-life of 4-Bromo derivatives in aqueous buffer (pH 7.4) exceeds 48 hours at 25°C, making them suitable for in vitro studies .

How does the introduction of a cyclopropyl group influence the compound’s physicochemical properties?

Q. Advanced Research Focus

  • LogP and Solubility : Cyclopropane increases hydrophobicity (LogP ~2.5 vs. ~1.8 for non-cyclopropylated analogs), reducing aqueous solubility. Use co-solvents like DMSO or PEG-400 for in vivo formulations .
  • Conformational Rigidity : The cyclopropane ring restricts rotation, enhancing binding selectivity in enzyme assays. Molecular dynamics simulations reveal reduced entropy penalties upon target binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

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